methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate
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Description
Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
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Biological Activity
Methyl 2-(2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be broken down into its functional components:
- 5-Methylisoxazole : Known for its role in various biological processes.
- Imidazole : A five-membered ring that is significant in many biochemical pathways.
- Thioether Linkage : This functional group can influence the compound's biological activity.
The molecular formula is C15H18N4O3S, and it has a molecular weight of approximately 342.39 g/mol.
Anticancer Properties
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, a study compared various synthesized compounds against cancer cell lines, revealing that certain structural modifications enhanced their cytotoxic effects. Table 1 summarizes the IC50 values of selected compounds:
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Foretinib | 0.5 | Lung Cancer |
Compound A | 0.3 | Breast Cancer |
Compound B | 0.4 | Colon Cancer |
These findings suggest that the presence of the isoxazole moiety in the structure contributes to the observed anticancer effects .
The proposed mechanism involves the inhibition of specific enzymes or receptors linked to cancer cell proliferation. For example, compounds like methyl 2-(2-(5-methylisoxazol-3-yl)amino)-2-oxoethyl thioacetate may inhibit pathways involving protein kinases that are crucial for tumor growth .
Immunosuppressive Activity
In vitro assays have shown that certain isoxazole derivatives possess immunosuppressive properties. Research indicates that these compounds can modulate immune responses by affecting cytokine production and T-cell activation, making them potential candidates for treating autoimmune diseases .
Study on Neuroprotection
A study focused on the neuroprotective effects of isoxazole derivatives demonstrated their ability to reduce excitotoxicity in neuronal cultures. The compound was shown to activate PI3K/Akt signaling pathways, leading to decreased apoptosis in response to glutamate-induced toxicity .
Synthesis and Characterization
The synthesis of this compound involved multiple steps, including the formation of the imidazole ring and subsequent functionalization with thioether groups. Characterization techniques such as NMR and FTIR confirmed the successful synthesis .
Properties
IUPAC Name |
methyl 2-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12-4-6-14(7-5-12)15-9-20-19(23(15)10-18(25)26-3)28-11-17(24)21-16-8-13(2)27-22-16/h4-9H,10-11H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIJRGUIUWOTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=NOC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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